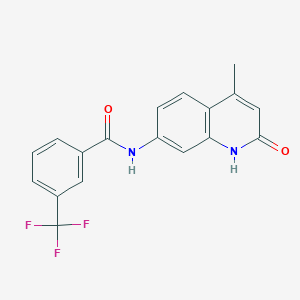

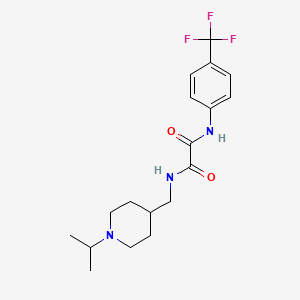

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

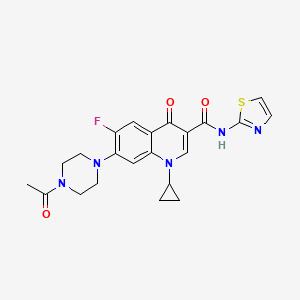

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-(trifluoromethyl)benzamide, commonly known as TQB2450, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TQB2450 is a selective inhibitor of the protein tyrosine phosphatase PTPN11, which plays a crucial role in the regulation of cell growth, differentiation, and survival.

Scientific Research Applications

Heterogeneous Catalysis

- Remote Trifluoromethylation of Aminoquinolines : A study demonstrated the first remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives using a chitosan-based copper catalyst. This process highlights the application in synthesizing complex molecules with potential pharmacological activities, showcasing the utility of quinoline derivatives in developing new chemical entities (Chao Shen et al., 2016).

Molecular Imaging

- Radioligands for Peripheral Benzodiazepine Receptors : Quinoline-2-carboxamide derivatives have been explored as potential radioligands for imaging peripheral benzodiazepine receptors with positron emission tomography (PET), indicating their utility in neurology and oncology research for diagnostic purposes (M. Matarrese et al., 2001).

Inhibition of Biological Targets

- DNA Methylation Inhibitors : Quinoline derivatives have been identified as potent inhibitors of DNA methyltransferase (DNMT), suggesting their use in epigenetic research and potential therapeutic applications for diseases associated with aberrant DNA methylation (Elodie Rilova et al., 2014).

Antimicrobial Activity

- Novel Antimicrobial Agents : Research into quinoline and benzamide conjugates has shown promise in developing new antimicrobial agents, highlighting the structural versatility and biological relevance of these compounds in addressing antibiotic resistance (Y. Murthy et al., 2011).

Anti-fibrosis Drug Development

- ALK5 Inhibitors : Studies on quinoline derivatives as ALK5 inhibitors demonstrate their potential in treating fibrosis, showcasing the therapeutic application of quinoline-based compounds in organ fibrosis and related diseases (Y. W. Kim et al., 2008).

properties

IUPAC Name |

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-10-7-16(24)23-15-9-13(5-6-14(10)15)22-17(25)11-3-2-4-12(8-11)18(19,20)21/h2-9H,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKQIJMNJKDOKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

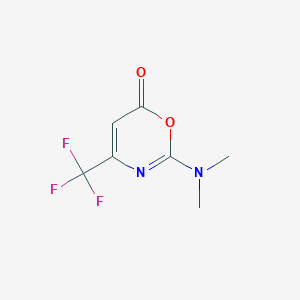

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)

![{[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2856397.png)

![12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2856406.png)

![N-(4-isopropylbenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2856407.png)

![5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride](/img/structure/B2856411.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2856415.png)